N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a benzimidazole ring, a chloropyridazine moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Chloropyridazine Synthesis: The chloropyridazine moiety can be synthesized through the chlorination of pyridazine derivatives.
Piperidine Carboxamide Formation: The piperidine ring can be introduced via nucleophilic substitution reactions, followed by the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: can be compared with other benzimidazole derivatives, chloropyridazine compounds, and piperidine carboxamides.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chloropyridazine Compounds: Similar compounds might include chloropyridazine-based herbicides or pharmaceuticals.
Piperidine Carboxamides: Compounds such as piperidine-based drugs used in the treatment of neurological disorders.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17ClN6O |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN6O/c18-14-5-6-15(23-22-14)24-9-7-11(8-10-24)16(25)21-17-19-12-3-1-2-4-13(12)20-17/h1-6,11H,7-10H2,(H2,19,20,21,25) |
InChI Key |
ZSRRMRPXOVAZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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